![molecular formula C20H24N2O2 B4462514 N-cyclooctyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B4462514.png)
N-cyclooctyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
Overview
Description
N-cyclooctyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, also known as Ciforadenant, is a small molecule inhibitor that targets the adenosine A2A receptor. This molecule has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer and inflammatory disorders. In
Scientific Research Applications
N-cyclooctyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. In cancer, N-cyclooctyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by targeting the adenosine A2A receptor, which is overexpressed in many types of cancer cells. In inflammatory disorders, N-cyclooctyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, N-cyclooctyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has been shown to improve cognitive function and reduce neuroinflammation.
Mechanism of Action
N-cyclooctyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide exerts its pharmacological effects by selectively binding to the adenosine A2A receptor, which is a G protein-coupled receptor that is involved in various physiological processes, including neurotransmission, inflammation, and immune function. By binding to this receptor, N-cyclooctyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide inhibits the downstream signaling pathways that are activated by adenosine, leading to the inhibition of cell proliferation, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
N-cyclooctyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the reduction of inflammation, and the improvement of cognitive function. In cancer cells, N-cyclooctyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammatory disorders, N-cyclooctyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, N-cyclooctyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide improves cognitive function by reducing neuroinflammation and promoting neuronal survival.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-cyclooctyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide in lab experiments is its high selectivity and potency for the adenosine A2A receptor. This allows researchers to specifically target this receptor and study its effects on various physiological processes. However, one of the limitations of using N-cyclooctyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of N-cyclooctyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide. One potential direction is the optimization of its pharmacokinetic properties, including its solubility and bioavailability, to improve its efficacy in vivo. Another potential direction is the development of novel drug delivery systems, such as nanoparticles, to improve the targeted delivery of N-cyclooctyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide to specific tissues or cells. Additionally, further studies are needed to explore the potential therapeutic applications of N-cyclooctyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide in other diseases, such as autoimmune disorders and infectious diseases.
properties
IUPAC Name |
N-cyclooctyl-9-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c23-19-16-10-6-7-14-11-12-22(18(14)16)13-17(19)20(24)21-15-8-4-2-1-3-5-9-15/h6-7,10,13,15H,1-5,8-9,11-12H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJPGACEECMGIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CN3CCC4=C3C(=CC=C4)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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